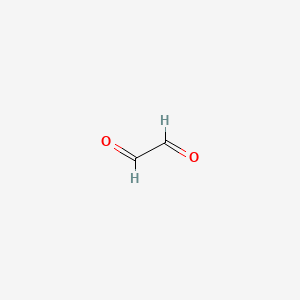
6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Übersicht
Beschreibung
6-(hydroxymethyl)oxane-2,3,4,5-tetrol is a monosaccharide, or simple sugar, with six carbon atoms. The general chemical formula for hexoses is C₆H₁₂O₆. 6-(hydroxymethyl)oxane-2,3,4,5-tetrols are crucial in biochemistry, serving as building blocks for more complex carbohydrates like starch, cellulose, and glycogen. They exist in two forms: open-chain and cyclic, which can easily interconvert in aqueous solutions. Common examples of hexoses include glucose, fructose, and galactose .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-(hydroxymethyl)oxane-2,3,4,5-tetrols can be synthesized through various methods, including chemical synthesis and enzymatic processes. One common method involves the isomerization of glucose to fructose using glucose isomerase. Another method is the hydrolysis of polysaccharides like starch to produce glucose.
Industrial Production Methods: Industrially, hexoses are primarily produced through the hydrolysis of starch. This process involves breaking down starch into its constituent glucose units using acids or enzymes like amylase. The resulting glucose can then be further processed to produce other hexoses like fructose through isomerization .
Analyse Chemischer Reaktionen
Types of Reactions: 6-(hydroxymethyl)oxane-2,3,4,5-tetrols undergo various chemical reactions, including:
Oxidation: 6-(hydroxymethyl)oxane-2,3,4,5-tetrols can be oxidized to form aldonic acids, uronic acids, or aldaric acids.
Reduction: Reduction of hexoses leads to the formation of sugar alcohols, such as sorbitol from glucose.
Substitution: 6-(hydroxymethyl)oxane-2,3,4,5-tetrols can participate in substitution reactions, forming derivatives like glycosides.
Common Reagents and Conditions:
Oxidation: Reagents like nitric acid or bromine water are commonly used.
Reduction: Sodium borohydride or hydrogenation with a catalyst like palladium.
Substitution: Acidic or basic catalysts are often employed.
Major Products:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol, mannitol.
Substitution: Glycosides, esters
Wissenschaftliche Forschungsanwendungen
6-(hydroxymethyl)oxane-2,3,4,5-tetrols have a wide range of applications in scientific research:
Chemistry: Used as starting materials for the synthesis of various organic compounds.
Biology: Serve as energy sources and structural components in cells.
Medicine: Used in intravenous solutions to provide energy to patients.
Industry: Employed in the production of biofuels, food additives, and pharmaceuticals
Wirkmechanismus
6-(hydroxymethyl)oxane-2,3,4,5-tetrols exert their effects primarily through their role in metabolism. They are key substrates in glycolysis, where they are broken down to produce energy in the form of adenosine triphosphate (ATP). 6-(hydroxymethyl)oxane-2,3,4,5-tetrols also participate in the pentose phosphate pathway, which generates reducing power and precursors for nucleotide synthesis. Additionally, hexoses are involved in glycosylation, a process that modifies proteins and lipids, affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
Pentoses: Monosaccharides with five carbon atoms, such as ribose and xylose.
Heptoses: Monosaccharides with seven carbon atoms, such as sedoheptulose.
Uniqueness of 6-(hydroxymethyl)oxane-2,3,4,5-tetrols: 6-(hydroxymethyl)oxane-2,3,4,5-tetrols are unique due to their prevalence and versatility in biological systems. They are the most abundant monosaccharides in nature and play critical roles in energy metabolism, structural integrity, and cellular communication. Unlike pentoses and heptoses, hexoses are more widely utilized in metabolic pathways and have a broader range of derivatives and applications .
Eigenschaften
IUPAC Name |
6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858960 | |
| Record name | Hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42752-07-8, 579-36-2, 2280-44-6, 39392-65-9, 10257-28-0 | |
| Record name | Hexopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42752-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Allopyranose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144657 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC287045 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC274237 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-galactose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![[3,4,5-Tris(acetyloxy)-6-hydroxyoxan-2-yl]methyl acetate](/img/structure/B7769104.png)
